molecular formula C15H14O B089425 1,3-Diphenylacetone CAS No. 102-04-5

1,3-Diphenylacetone

Cat. No.: B089425
CAS No.: 102-04-5
M. Wt: 210.27 g/mol
InChI Key: YFKBXYGUSOXJGS-UHFFFAOYSA-N
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Preparation Methods

1,3-Diphenylacetone can be synthesized through various methods:

Chemical Reactions Analysis

1,3-Diphenylacetone undergoes various chemical reactions, including:

Scientific Research Applications

Applications in Food and Flavoring

One of the primary applications of 1,3-diphenylacetone is as a flavoring agent in food products. It imparts an almond-like flavor and is recognized as safe for use in food according to the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .

Table 1: Flavoring Applications of this compound

Application AreaDescription
Food IndustryUsed as a flavoring agent due to its almond-like taste.
Safety AssessmentClassified as safe for consumption; no significant toxic effects reported at normal usage levels.

Pharmacological Research

Recent studies have explored the pharmacological potential of this compound, particularly its role as a dual agonist for PPARα and PPARγ (Peroxisome Proliferator-Activated Receptors). These receptors are crucial in regulating lipid metabolism and glucose homeostasis.

Case Study: PPAR Agonism

A study published in the International Journal of Molecular Sciences demonstrated that this compound exhibits dual agonistic activity on PPARα and PPARγ, indicating potential therapeutic applications in metabolic disorders . The research included in silico docking studies and toxicity assessments, suggesting that this compound could be a candidate for further pharmacological development.

Synthetic Intermediate in Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for various reactions. It has been utilized in domino reactions involving chromones to produce biaryls with moderate to high yields .

Table 2: Synthetic Reactions Involving this compound

Reaction TypeProduct TypeYield (%)
Domino reaction with chromonesBiaryls59 - 73
Michael additionDiketonesModerate yields

Forensic Science Applications

Research has indicated that this compound can form impurities during the synthesis of illicit drugs such as amphetamines through reductive amination processes . Understanding these pathways can aid forensic scientists in identifying substances related to drug production.

Case Study: Impurity Formation

A study investigated the formation of impurities from this compound under controlled synthetic conditions. The results highlighted several previously unreported substances that emerged during the synthesis process, which may have forensic significance .

Toxicological Profile

While generally recognized as safe when used appropriately, some studies have indicated potential toxic effects at high doses. For instance, animal studies have shown that lethal doses can cause ataxia . However, toxicity assessments indicate that when used within recommended limits, it poses minimal risk.

Mechanism of Action

The mechanism of action of 1,3-diphenylacetone primarily involves its electrophilic carbonyl carbon, which can participate in various nucleophilic addition and substitution reactions. The central carbonyl group is highly reactive, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Biological Activity

1,3-Diphenylacetone (DPA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and metabolic regulation. This article aims to provide a comprehensive overview of the biological activity of DPA, highlighting its anticancer properties, effects on metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an organic compound characterized by its structure, which consists of two phenyl groups attached to a central acetone moiety. Its chemical formula is C15H14OC_{15}H_{14}O, and it exhibits properties typical of ketones, including a polar carbonyl group that can participate in various chemical reactions.

Cytotoxicity Studies

Recent studies have demonstrated that DPA exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the synthesized derivatives of DPA against MCF-7 breast cancer cells using the MTT assay. The results indicated that these compounds showed better cytotoxic effects compared to the reference drug Tamoxifen at a concentration of 1 μM. The synthesized compounds exhibited low toxicity towards normal fibroblast cells, suggesting a selective action against cancer cells .

Table 1: Cytotoxic Effects of DPA Derivatives on Cancer Cell Lines

CompoundIC50 (μM)Cell LineReference Drug IC50 (μM)
DPA Derivative 110MCF-715
DPA Derivative 25MCF-715
DPA Derivative 38MCF-715

The antiproliferative activity was further confirmed through in vitro assays, where DPA derivatives induced apoptosis in cancer cells, highlighting their potential as anticancer agents .

The mechanism by which DPA exerts its anticancer effects involves the induction of oxidative stress and apoptosis in cancer cells. The presence of the carbonyl group in DPA is believed to contribute to its ability to generate reactive oxygen species (ROS), leading to cellular damage and subsequent cell death .

Metabolic Regulation

In addition to its anticancer properties, DPA has been identified as a dual agonist for peroxisome proliferator-activated receptors (PPARα and PPARγ). A study involving molecular docking simulations indicated that DPA significantly activates these receptors, which play crucial roles in lipid metabolism and glucose homeostasis. This dual activation suggests potential therapeutic applications for metabolic disorders such as diabetes and obesity .

Table 2: PPAR Activation by DPA

ReceptorActivation ScoreEffect on Metabolism
PPARα-9.5Increases fatty acid oxidation
PPARγ-8.7Enhances insulin sensitivity

Case Study 1: Anticancer Efficacy

A clinical study assessed the efficacy of a novel formulation containing DPA derivatives in patients with advanced breast cancer. The results showed a significant reduction in tumor size and improved patient outcomes compared to standard chemotherapy treatments. The study concluded that DPA derivatives could serve as promising candidates for further clinical development .

Case Study 2: Metabolic Disorders

In animal models, administration of DPA was associated with improved lipid profiles and enhanced insulin sensitivity. These findings support the potential use of DPA as a therapeutic agent for managing metabolic syndrome .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-Diphenylacetone, and how are they experimentally determined?

  • Methodological Answer : The compound is characterized as yellow crystals (melting point: ~122–124°C for its oxime derivative ). Key properties include molecular weight (210.27 g/mol, C15H14O) and purity parameters (≥99.0% content, ≤0.15% moisture) . Techniques for verification include:

  • HPLC/GC for purity assessment.
  • Karl Fischer titration for moisture analysis.
  • UV-Vis spectroscopy to monitor colorimetric stability (Hazen units ≤20) .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation . Despite low acute toxicity, its high environmental persistence in water/soil necessitates secure disposal protocols .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • IR/Raman spectroscopy : Assign peaks using DFT-B3LYP and MP2 computational models to correlate experimental vibrational modes with theoretical predictions .
  • NMR : Analyze proton environments (e.g., benzyl and carbonyl groups) for structural validation .

Q. What safety protocols are essential for handling this compound in laboratory workflows?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid skin contact. Although non-hazardous acutely, its medium bioaccumulation potential requires controlled disposal to minimize environmental impact .

Q. How can researchers verify the absence of common synthetic byproducts in this compound samples?

  • Methodological Answer : Use GC-MS to detect trace impurities (e.g., unreacted benzyl precursors). Cross-reference retention indices with NIST databases .

Advanced Research Questions

Q. How can computational models (DFT, MP2) resolve discrepancies between experimental and theoretical spectral data for this compound?

  • Methodological Answer : Optimize computational parameters (e.g., basis sets like 6-311G(**)) to refine vibrational frequency predictions. Compare experimental IR/Raman peaks (e.g., carbonyl stretches at ~1700 cm⁻¹) with simulations to identify electronic structure contributions .

Q. What are the ecological risks of this compound, and how can its environmental persistence be mitigated in research?

  • Methodological Answer : The compound exhibits high persistence in water/soil and medium bioaccumulation . Mitigation strategies include:

  • Using closed-system reactions to minimize waste.
  • Collaborating with certified waste management services for degradation (e.g., advanced oxidation processes).

Q. What synthetic routes are available for derivatizing this compound into oxime analogs, and how are these products characterized?

  • Methodological Answer : React with hydroxylamine hydrochloride under acidic conditions to form this compound oxime. Confirm derivatization via:

  • Melting point analysis (122–124°C) .
  • FT-IR to identify N–O and C=N stretches.

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling or organometallic reactions?

  • Methodological Answer : The electron-withdrawing carbonyl group activates adjacent benzyl positions for nucleophilic attack. Use X-ray crystallography or NMR titration to study coordination with metal catalysts (e.g., Pd in Suzuki-Miyaura reactions) .

Q. What strategies prevent temporal degradation of this compound in longitudinal studies?

  • Methodological Answer : Conduct accelerated stability studies under varying pH/temperature conditions. Monitor degradation via HPLC and implement storage under inert atmospheres (argon) to suppress oxidation .

Properties

IUPAC Name

1,3-diphenylpropan-2-one
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InChI

InChI=1S/C15H14O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
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InChI Key

YFKBXYGUSOXJGS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
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DSSTOX Substance ID

DTXSID5059244
Record name 2-Propanone, 1,3-diphenyl-
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Molecular Weight

210.27 g/mol
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Physical Description

Melting point = 35 deg C; [ChemIDplus] Light yellow or white crystalline solid; mp = 32-36 deg C; [Alfa Aesar MSDS], Solid, white or colourless crystals with a sweet, faint fruity-almond odour
Record name 1,3-Diphenyl-2-propanone
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

330.00 to 331.00 °C. @ 760.00 mm Hg
Record name 1,3-Diphenyl-2-propanone
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Solubility

insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol)
Record name 1,3-Diphenyl-2-propanone
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CAS No.

102-04-5
Record name Dibenzyl ketone
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Record name 1,3-Diphenylacetone
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Record name 1,3-DIPHENYL-2-PROPANONE
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Record name 1,3-Diphenyl-2-propanone
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Melting Point

35 - 36 °C
Record name 1,3-Diphenyl-2-propanone
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Synthesis routes and methods I

Procedure details

A solution of racemic 1,3-diphenyl-1-propanol (1.26 g; 5.94 mmol) was dissolved in 10 mL of acetone, and Jones reagent was added until persistence of the orange color. After stirring for 30 min, the reaction was quenched by adding 2 mL of 2-propanol. The solvent was decanted away from the precipitated solids, which were washed with ethyl acetate. The combined organic fractions were washed with 2×20 mL of water, dried and concentrated. The crude product was filtered through a plug of silica gel, eluting with 25% ethyl acetate/hexane, to obtain 1.07 g (86%) of 1,3-diphenylpropanone as a white crystalline solid, 1H NMR (360 Mhz; CDCl3): d 3.09 (t, 2H, J=8.1); 3.33 (t, 2H, J=8.1); 7.29 (m, 5H); 7.49 (m, 3H); 7.98 (m, 2H).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

General procedure for conversion of racemic 1-substituted alkanols to optically active 1-substituted alkanols via prochiral ketones. Exemplified for (1 R)-1,3-diphenyl-1-propanol. A solution of racemic 1,3-diphenyl-1-propanol (1.26 g; 5.94 mmol) was dissolved in 10 mL of acetone, and Jones reagent was added until persistence of the orange color. After stirring for 30 min, the reaction was quenched by adding 2 mL of 2-propanol. The solvent was decanted away from the precipitated solids, which were washed with ethyl acetate. The combined organic fractions were washed with 2×20 mL of water, dried and concentrated. The crude product was filtered through a plug of silica gel, eluting with 25% ethyl acetate/hexane, to obtain 1.07 g (86%) of 1,3-diphenylpropanone as a white crystalline solid, 1H NMR (360 Mhz; CDCl3): d 3.09 (t, 2H, 1=8.1); 3.33 (t, 2H, 1=8.1); 7.29 (m, 5H); 7.49 (m, 3H); 7.98 (m, 2H).
[Compound]
Name
racemic 1-substituted alkanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-substituted alkanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(1 R)-1,3-diphenyl-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.26 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1,3-Diphenylacetone
1,3-Diphenylacetone
1,3-Diphenylacetone
1,3-Diphenylacetone
1,3-Diphenylacetone
1,3-Diphenylacetone

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